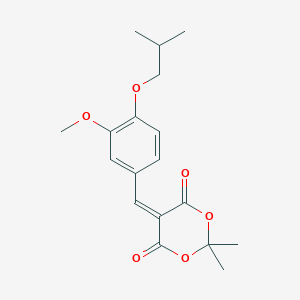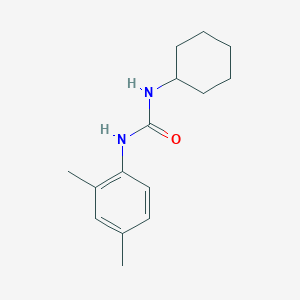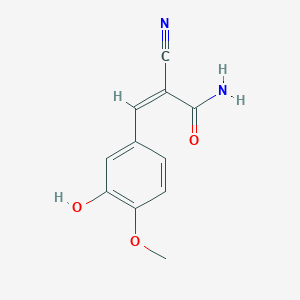
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to improve the growth performance and feed utilization of livestock and poultry. In aquaculture, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been used as a feed additive to enhance the growth and immunity of fish and shrimp. In medicine, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been investigated for its anticancer and anti-inflammatory properties.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea acts as a methionine precursor, which can enhance the synthesis of S-adenosylmethionine (SAMe) in the body. SAMe is an important methyl donor that is involved in various biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis. N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea may also affect the expression of genes involved in growth and immunity.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In livestock and poultry, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can improve the growth performance and feed utilization by increasing the protein synthesis and reducing the protein breakdown. In fish and shrimp, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can enhance the growth and immunity by stimulating the expression of genes involved in growth and immunity. In addition, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have anticancer and anti-inflammatory properties in vitro and in vivo.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to animals. It has a low toxicity and does not have any known side effects. However, N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations for lab experiments. It is relatively expensive compared to other feed additives. The optimal dosage and duration of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea supplementation may vary depending on the animal species, age, and health status.
未来方向
There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. First, the mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea needs to be further elucidated. Second, the optimal dosage and duration of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea supplementation need to be determined for different animal species and production stages. Third, the effects of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea on the gut microbiota and the immune system need to be investigated. Fourth, the potential applications of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea in other fields, such as biotechnology and environmental science, need to be explored. Finally, the safety and environmental impact of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea need to be evaluated.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,4-dimethylbenzylamine with 2-methoxybenzylisothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. The yield of N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-15(10-13(12)2)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDJIXFNYMWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)


![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)


![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)
